molecular formula C8H12N2 B1291899 4-Methylaminobenzylamine CAS No. 24732-10-3

4-Methylaminobenzylamine

Cat. No.: B1291899
CAS No.: 24732-10-3
M. Wt: 136.19 g/mol
InChI Key: IEBOWSYQQIAQHO-UHFFFAOYSA-N
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Description

4-Methylaminobenzylamine is an organic compound with the molecular formula C8H12N2. It is a derivative of benzylamine, where a methyl group is attached to the amino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a colorless to light yellow crystalline solid that is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .

Scientific Research Applications

4-Methylaminobenzylamine has a wide range of applications in scientific research:

Safety and Hazards

4-Methylaminobenzylamine is classified as a combustible liquid. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage. It is also harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylaminobenzylamine typically involves the reaction of 4-nitrobenzylamine with methylamine. The process includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a similar process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as nickel-iron-copper (Ni-Fe-Cu) are often employed to enhance the efficiency of the hydrogenation step .

Chemical Reactions Analysis

Types of Reactions: 4-Methylaminobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Methylaminobenzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for monoamine oxidase, leading to the formation of imines and subsequent biological effects. It may also interact with neurotransmitter receptors, modulating their activity and influencing physiological processes .

Comparison with Similar Compounds

Uniqueness: 4-Methylaminobenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the amino group enhances its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(aminomethyl)-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBOWSYQQIAQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629216
Record name 4-(Aminomethyl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24732-10-3
Record name 4-(Aminomethyl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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